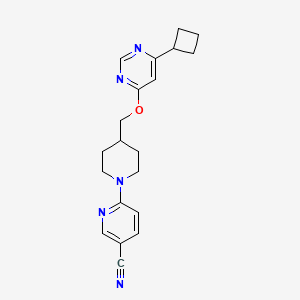
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, also known as CYM50308, is a novel compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of nicotinic receptor agonists and has shown promising results in various preclinical studies.
作用機序
Target of Action
Similar compounds have been found to target theFarnesoid X receptor (FXR) , which plays a crucial role in the regulation of bile acid levels in the liver and intestines. It also regulates cholesterol, triglyceride levels, and glucose metabolism.
Mode of Action
This modulation could lead to changes in the transcription of specific genes, leading to alterations in the biochemical pathways within the cell .
Biochemical Pathways
If we consider the role of fxr, the compound could potentially influence thebile acid synthesis pathway , cholesterol metabolism , and glucose homeostasis . The downstream effects of these changes could include a reduction in cholesterol levels and improved regulation of glucose, contributing to the overall metabolic health of the individual.
Result of Action
Based on the potential targets and pathways, the compound could lead to a decrease in cholesterol levels and improved glucose regulation . It could also potentially influence gene transcription, leading to alterations in cellular function.
実験室実験の利点と制限
One of the main advantages of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is its selectivity for α4β2 nAChRs, which makes it a promising candidate for the treatment of cognitive impairment and nicotine addiction. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile. One potential direction is the development of more water-soluble analogs of this compound, which would make it easier to administer in experimental settings. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile involves the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 4-(bromomethyl)-1-piperidinecarboxaldehyde, followed by the addition of 3-cyanopyridine. The resulting compound is then purified through column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of cognitive impairment, Alzheimer's disease, and nicotine addiction. In a study conducted on rats, this compound was found to improve cognitive function and memory retention. In another study, it was found to reduce nicotine self-administration in rats, indicating its potential use in the treatment of nicotine addiction.
特性
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-11-16-4-5-19(22-12-16)25-8-6-15(7-9-25)13-26-20-10-18(23-14-24-20)17-2-1-3-17/h4-5,10,12,14-15,17H,1-3,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCDVKQHIWFWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

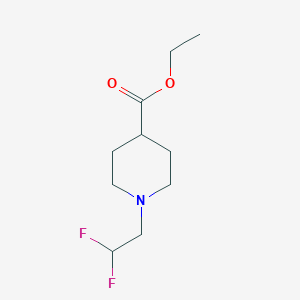
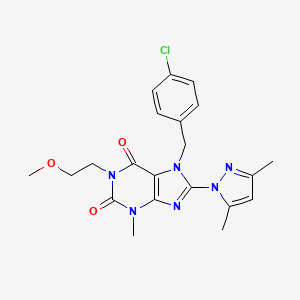
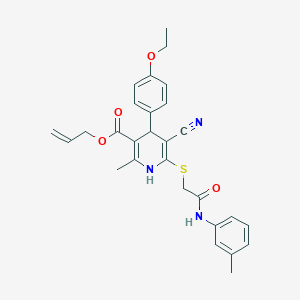
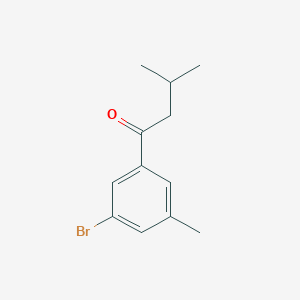
![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
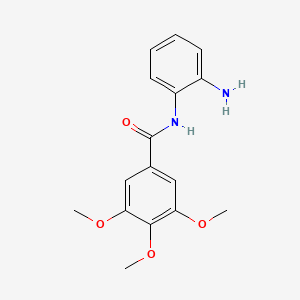
![N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2932377.png)
![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)
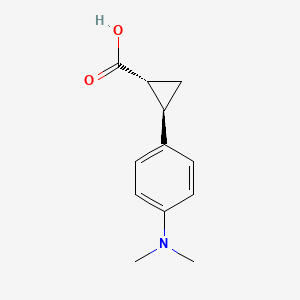
![Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2932384.png)
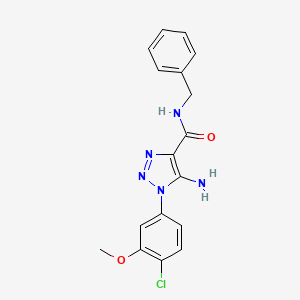

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)